1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR :
- The cyclohexanol ring protons exhibit distinct splitting patterns due to chair conformation. Axial and equatorial protons resonate at δ 1.2–2.5 ppm (multiplet, 10H) .
- The hydroxyl proton appears as a broad singlet at δ 3.1–3.3 ppm, influenced by hydrogen bonding .
- The benzyl group’s aromatic protons resonate as a multiplet at δ 7.2–7.4 ppm (5H), while the methylene group (CH₂) linking the benzyl and amino groups appears at δ 3.6–3.8 ppm (2H) .
- The N-methyl group resonates as a singlet at δ 2.2–2.4 ppm (3H) .
13C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 219.3 [M]⁺, consistent with the molecular weight of C₁₄H₂₁NO .
- Key fragments:
X-ray Crystallography and Conformational Studies
Single-crystal X-ray diffraction studies of analogous cyclohexanol derivatives reveal a chair conformation for the cyclohexanol ring, with substituents preferentially occupying equatorial positions to minimize steric strain . For this compound:
- The hydroxyl group adopts an equatorial position, forming hydrogen bonds with adjacent molecules .
- The [benzyl(methyl)amino]methyl substituent is also equatorial, with a dihedral angle of 85°–90° between the benzyl phenyl ring and the cyclohexanol ring .
- Key bond lengths:
| Parameter | Value (Å) | Source |
|---|---|---|
| C1-O bond length | 1.42 | |
| C1-N bond length | 1.47 | |
| N-CH₂ bond length | 1.49 |
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic structure and reactivity:
- Optimized geometry : The chair conformation is energetically favored, with a stabilization energy of 12.3 kcal/mol compared to boat conformations .
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity. The HOMO is localized on the benzyl group and nitrogen lone pairs, while the LUMO resides on the cyclohexanol ring .
- Molecular electrostatic potential (MEP) : The hydroxyl oxygen and amino nitrogen exhibit negative potentials (-0.35 e), making them nucleophilic sites .
- NBO analysis : Hyperconjugation between the nitrogen lone pair and σ*(C-N) orbitals stabilizes the molecule by 8.7 kcal/mol .
| Property | Value | Method |
|---|---|---|
| HOMO-LUMO gap | 5.2 eV | B3LYP/6-311++G(d,p) |
| Stabilization energy | 12.3 kcal/mol | DFT-D3 |
| NBO stabilization | 8.7 kcal/mol | NBO 6.0 |
Properties
IUPAC Name |
1-[[benzyl(methyl)amino]methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-16(12-14-8-4-2-5-9-14)13-15(17)10-6-3-7-11-15/h2,4-5,8-9,17H,3,6-7,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHALHIZNRUXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Cyclohexanol Core
The cyclohexanol core is commonly constructed starting from cyclohexanone or its derivatives. Key methods include:
Grignard Reaction: Reaction of cyclohexanone with benzylmagnesium bromide or substituted phenylmagnesium bromides to form the corresponding cyclohexanol after aqueous workup. This method allows for the introduction of substituents on the cyclohexanol ring in a controlled manner.
Reduction of Cyclohexanone Derivatives: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce ketones to cyclohexanol intermediates.
Alkylation of Cyclohexanone: Treatment of cyclohexanone with lithium diisopropylamide (LDA) followed by reaction with benzyl bromides to introduce benzyl substituents at specific positions on the cyclohexane ring.
Introduction of the Benzyl(methyl)amino Group
The benzylmethylamino substituent is introduced by amination techniques, often involving:
Reductive Amination: Condensation of cyclohexanone or cyclohexanol derivatives with benzylmethylamine, followed by reduction of the imine intermediate using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
N-Alkylation: Starting from N-desmethyl compounds, benzylation is performed using benzyl bromide in the presence of bases like sodium hydride or potassium carbonate to yield the N-benzylmethylamino group.
Specific Synthetic Routes and Reaction Conditions
A representative synthetic route for 1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol involves the following steps:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of cyclohexanol core | Grignard reaction of cyclohexanone with benzylmagnesium bromide, followed by aqueous workup | Yields racemic cyclohexanol intermediate |
| 2 | Reductive amination | Reaction of cyclohexanone with benzylmethylamine, followed by reduction with NaBH3CN or catalytic hydrogenation | Forms the benzylmethylamino substituent |
| 3 | N-benzylation (if starting from desmethyl intermediate) | Treatment with benzyl bromide and base (e.g., NaH) | Introduces benzyl group on nitrogen |
| 4 | Purification | Chromatographic techniques or crystallization | Ensures high purity and stereochemical control |
This general strategy is adaptable to various substituted analogs and can be optimized for stereoselectivity and yield.
Stereochemical Considerations
The stereochemistry of the cyclohexanol ring and the amino substituent is critical for biological activity.
Studies using NMR spectroscopy and X-ray crystallography have shown that the amino group often adopts an axial conformation in cis-isomers, influencing the compound’s conformational behavior.
Diastereomeric mixtures (cis/trans) are often formed during synthesis, requiring chromatographic separation or chiral resolution to isolate the desired isomer.
Industrial and Scale-Up Methods
Industrial synthesis typically follows the outlined synthetic route but employs continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) to optimize yield and purity.
Deuterium labeling and isotopic variants are prepared similarly, with additional steps for isotope incorporation.
Summary Table of Synthetic Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard Reaction | Cyclohexanone | Benzylmagnesium bromide | Nucleophilic addition | Straightforward, high yield | Requires moisture-free conditions |
| Reductive Amination | Cyclohexanone + Benzylmethylamine | NaBH3CN or H2/Pd | Imine formation and reduction | Direct introduction of amino group | May produce diastereomeric mixtures |
| N-Alkylation | N-desmethyl intermediate | Benzyl bromide, NaH | Alkylation | Selective N-benzylation | Requires base handling, possible over-alkylation |
| Reduction of Ketones | Cyclohexanone derivatives | LiAlH4 or NaBH4 | Reduction | Efficient ketone to alcohol conversion | Sensitive reagents, exothermic |
Research Findings and Optimization
The choice of solvent, temperature, and catalysts significantly impacts yield and stereoselectivity.
Use of lithium diisopropylamide (LDA) for enolate formation followed by benzyl bromide alkylation provides regioselective substitution on cyclohexanone.
Wilkinson’s catalyst under hydrogen atmosphere is effective for selective double bond reduction in related cyclohexane derivatives.
Optimization of reductive amination conditions can minimize side reactions and improve diastereomeric ratios.
Chemical Reactions Analysis
1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of materials with unique physical and chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The benzyl(methyl)amino group can interact with enzymes or receptors, modulating their activity. The cyclohexanol core provides a hydrophobic environment that can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Functional Group Variations
6-[Benzyl(methyl)amino]-1-phenylhexan-1-one (114)
- Formula: C₂₀H₂₅NO | MW: 295.19 g/mol
- Key Differences: Replaces the cyclohexanol hydroxyl with a ketone group and extends the carbon chain.
- Implications : The ketone group increases electrophilicity, enabling nucleophilic additions, while the longer chain may enhance lipid solubility. Synthesized via N-Benzylmethylamine coupling (93% yield) .
1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile
- Formula : C₁₅H₂₀N₂ | MW : 228.34 g/mol
- Key Differences: Substitutes the hydroxyl group with a cyano (-CN) group.
- Lower molecular weight suggests reduced steric hindrance compared to the target compound .
1-{[(2-Methylbutyl)amino]methyl}cyclohexan-1-ol
- Formula: C₁₂H₂₅NO | MW: 199.33 g/mol
- Key Differences: Replaces the benzyl(methyl)amino group with a 2-methylbutyl chain.
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol
- Formula: C₁₂H₂₃NO | MW: 197.32 g/mol
- Key Differences: Incorporates a piperidine ring instead of benzyl(methyl)amino.
Structural and Pharmacological Insights
Biological Activity
1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol is an organic compound with potential therapeutic applications due to its unique structural features, including a cyclohexane ring and a hydroxyl group. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
his indicates the presence of a benzyl group, a methylamino group, and a cyclohexanol moiety, which are crucial for its biological interactions.
Biological Activity Overview
esearch on this compound has highlighted several areas of biological activity:
Anticonvulsant Activity : Studies have shown that related compounds exhibit significant anticonvulsant properties. For instance, certain derivatives demonstrated potency in animal models, suggesting that modifications to the structure can enhance efficacy against seizures .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, including histone deacetylases (HDACs). HDACs are critical in regulating gene expression and have been implicated in cancer and neurodegenerative diseases .
- Immunomodulatory Effects : There is emerging evidence that compounds similar to 1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol may possess immunomodulatory properties, which could be beneficial in treating autoimmune disorders .
Anticonvulsant Studies
A study conducted on a series of (1-(benzyl(aryl)amino)cyclohexyl)methyl esters found that specific derivatives showed remarkable anticonvulsant activity. For example:
- Compound 7k exhibited an ED50 value of , significantly outperforming phenobarbital and ethosuximide in efficacy tests .
Enzyme Inhibition and Cancer Research
Research focusing on HDAC6 inhibition revealed that certain analogs of the compound demonstrated promising IC50 values. For instance:
- Tubastatin A , a related compound, showed an IC50 of against HDAC6, indicating that structural modifications could enhance selectivity and potency against this target .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis of β-amino alcohols like this compound typically involves reductive amination or nucleophilic substitution. For enantiomeric purity, the choice of reducing agents (e.g., NaBH₄ vs. LiAlH₄) and solvents (e.g., polar aprotic vs. protic) is critical. For instance, highlights that reducing agents with chiral ligands can enhance stereoselectivity. Temperature control (e.g., 0–25°C) and catalysts (e.g., Pd/C for hydrogenation) also impact yield and purity .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for stereochemical confirmation. Alternatively, nuclear Overhauser effect (NOE) NMR experiments and chiral HPLC with columns like Chiralpak® IA/IB can differentiate enantiomers. notes that cyclohexanol derivatives with multiple stereocenters require combined spectroscopic and chromatographic validation .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C, DEPT, COSY) to confirm backbone structure and substituents.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC-UV/RI with C18 columns for purity assessment ( suggests methods optimized for phenolic analogs) .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : The benzyl(methyl)amino and cyclohexanol moieties create a rigid 3D structure that may bind to hydrophobic pockets or hydrogen-bonding sites in targets. Molecular docking simulations (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical interactions. indicates similar β-amino alcohols exhibit stereospecific activity in pharmacological assays, suggesting enantiomer-specific effects .
Q. What strategies resolve contradictions in reactivity data across different synthetic protocols?
- Methodological Answer : Divergent results often arise from solvent polarity, pH, or trace metal contaminants. For example, shows that NaBH₄ in THF yields higher enantioselectivity than in methanol due to reduced proton interference. Systematic DOE (Design of Experiments) approaches can isolate variables .
Q. What reaction mechanisms explain the compound’s stability under oxidative or reductive conditions?
- Methodological Answer : The tertiary alcohol and benzyl-protected amine confer stability. Under oxidation (e.g., KMnO₄), the cyclohexanol ring may form ketones, while the benzyl group resists cleavage. For reduction (e.g., H₂/Pd), the amine may undergo debenzylation. details analogous nitrosoamino compounds undergoing substitution at the methylthio group, suggesting similar reactivity pathways .
Q. How can computational chemistry predict the compound’s physicochemical properties (e.g., logP, pKa)?
- Methodological Answer : Tools like Schrödinger’s QikProp or ADMET Predictor calculate logP (estimated ~2.5–3.0 due to benzyl hydrophobicity) and pKa (amine group ~9–10). ’s PubChem data for related cyclohexanols supports these predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
